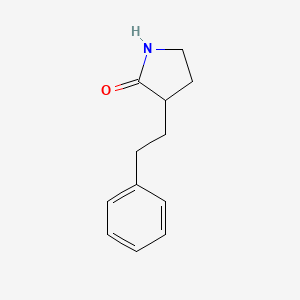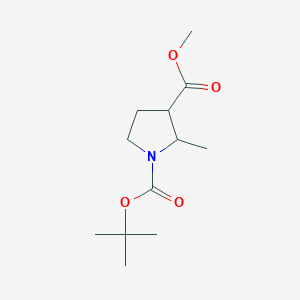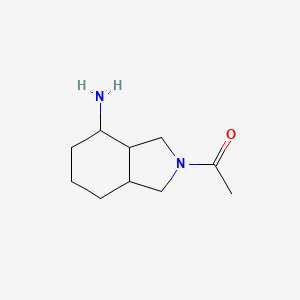
1-(4-amino-octahydro-1H-isoindol-2-yl)ethan-1-one
Overview
Description
1-(4-amino-octahydro-1H-isoindol-2-yl)ethan-1-one is a chemical compound with the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol1. It is a high-quality reference standard23.
Synthesis Analysis
Unfortunately, the specific synthesis process for 1-(4-amino-octahydro-1H-isoindol-2-yl)ethan-1-one is not readily available in the search results. However, it is available for purchase from various suppliers for pharmaceutical testing21.Molecular Structure Analysis
The molecular structure of 1-(4-amino-octahydro-1H-isoindol-2-yl)ethan-1-one consists of 10 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom1. The exact structure is not provided in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving 1-(4-amino-octahydro-1H-isoindol-2-yl)ethan-1-one are not detailed in the search results. More research would be needed to provide a comprehensive analysis of its chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(4-amino-octahydro-1H-isoindol-2-yl)ethan-1-one are not fully detailed in the search results. However, its molecular weight is known to be 182.26 g/mol1.Scientific Research Applications
Novel Synthesis Approaches : The compound 1-(4-amino-octahydro-1H-isoindol-2-yl)ethan-1-one and its derivatives have been synthesized through innovative methods, contributing to the field of organic chemistry. For instance, a novel class of isoindolinones was generated by the reaction of 2-carboxybenzaldehyde with primary amines and cyanide, highlighting a unique three-component condensation process (Opatz & Ferenc, 2004).
Structural Elucidation and Characterization : Detailed structural characterization of related compounds has been conducted using various spectroscopic techniques. The elucidation of molecular structures through NMR, IR, and single crystal X-ray has been pivotal in understanding the chemical properties of isoindole derivatives (Shang et al., 2012).
Complex Formation and Supramolecular Chemistry : The compound has been implicated in the formation of supramolecular structures and co-crystals, showcasing its potential in the field of supramolecular chemistry. The intermolecular interactions and hydrogen bonding patterns play a crucial role in the stability and formation of these complexes (Tabuchi et al., 2015).
Potential in Material Science and Sensor Technology : Derivatives of 1-(4-amino-octahydro-1H-isoindol-2-yl)ethan-1-one have shown promising applications in material science, particularly in the development of fluorescent chemosensors. The design and synthesis of such compounds with specific spectral properties open avenues for their use in detecting metal ions and other substances in nanomolar concentrations (Shylaja et al., 2020).
Safety And Hazards
The safety and hazards associated with 1-(4-amino-octahydro-1H-isoindol-2-yl)ethan-1-one are not specified in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound for comprehensive safety information.
Future Directions
The future directions for the research and application of 1-(4-amino-octahydro-1H-isoindol-2-yl)ethan-1-one are not specified in the search results. It is currently available for pharmaceutical testing21, suggesting potential applications in the pharmaceutical industry.
Please note that this analysis is based on the available search results and may not be comprehensive. For a more detailed analysis, it is recommended to refer to scientific literature and databases.
properties
IUPAC Name |
1-(4-amino-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-7(13)12-5-8-3-2-4-10(11)9(8)6-12/h8-10H,2-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEQCXDBQCJUKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CCCC(C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-amino-octahydro-1H-isoindol-2-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




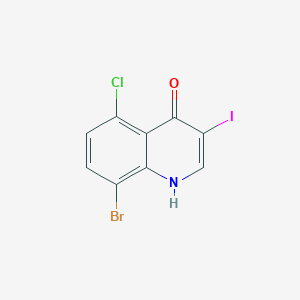
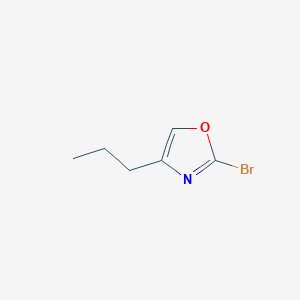

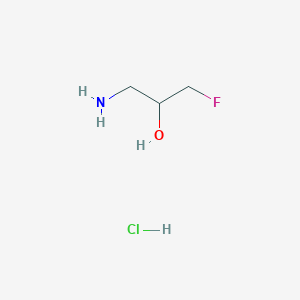
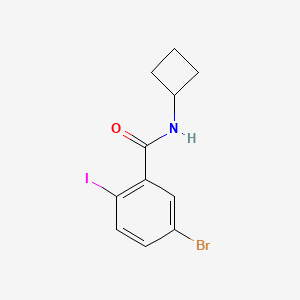
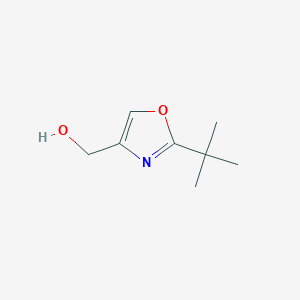
![4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1381503.png)
![1-{5-[(Propan-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine](/img/structure/B1381504.png)
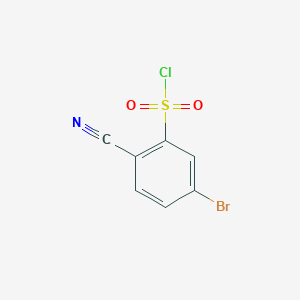

propylamine](/img/structure/B1381508.png)
